![molecular formula C20H16O7 B1249570 (4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione is a natural product found in Aspergillus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Structures : A study discusses the synthesis and structures of complex compounds involving macrobicyclic diamides, including compounds with similar structural characteristics to the requested compound. These compounds comprise tertiary diamides and are composed of multiple ring systems, showcasing a variety of orientations and structural complexities (Smith & Taylor, 2022).
Crystallography and Molecular Geometry : Research on dihydrocryptopine, a compound with a similar complex structure, reveals insights into molecular geometry and crystal packing. This includes the orientations of benzene rings and the formation of hydrogen bonding in the crystal structure, which are relevant for understanding similar complex organic structures (Sun et al., 2012).
Macrocyclic and Polyether Compounds
Macrocyclic Ligand Synthesis : The synthesis of macrocyclic ligands, which are structurally related to the compound , has been studied. These ligands involve complex ring systems and are significant in the field of inorganic and metal-organic chemistry (Kılıç & Gündüz, 1986).
Photoresponsive Compounds : The preparation of photoresponsive cyclobutanocrown ethers, involving compounds with multiple ring systems and oxapentacyclic structures, has been explored. These studies are important in understanding the photochemical behavior of complex organic molecules (Akabori et al., 1988).
Kinetics and Charge Transfer
- Kinetic Studies : Research on the kinetics of charge transfer formation in complex molecules like erythromycin, which shares some structural similarities, provides insights into reaction mechanisms and catalysis processes relevant to complex organic compounds (Gloria, 2018).
Eigenschaften
Produktname |
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione |
|---|---|
Molekularformel |
C20H16O7 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione |
InChI |
InChI=1S/C20H16O7/c21-7-1-2-9-13(5-7)27-14-6-11-17(20(26)16(9)14)19(25)15-10(18(11)24)3-8(22)4-12(15)23/h3-4,6-7,9,13,21-23,26H,1-2,5H2/t7-,9+,13-/m1/s1 |
InChI-Schlüssel |
XHJKRNJSUIZZGE-BZTNIEFMSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |
Kanonische SMILES |
C1CC2C(CC1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |
Synonyme |
UCT 1072M2 UCT 1072M3 UCT-1072M2 UCT-1072M3 UCT1072M2 UCT1072M3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,12S,13S,14R,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B1249488.png)
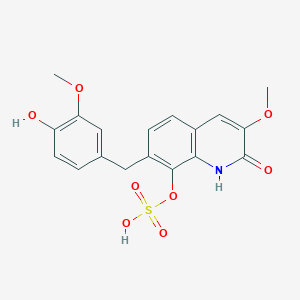
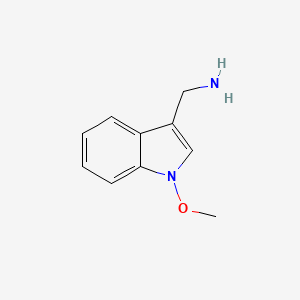
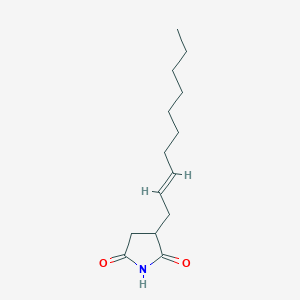
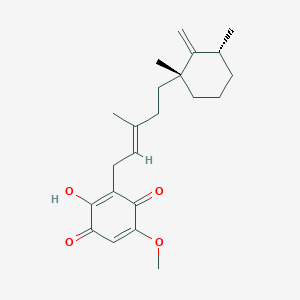
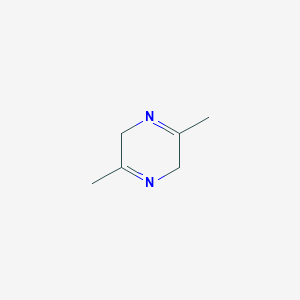
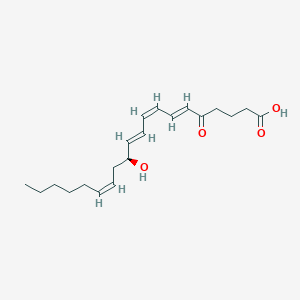
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
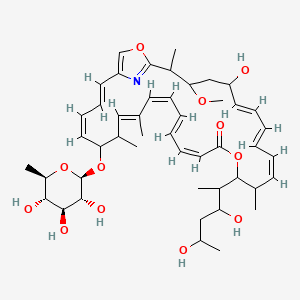
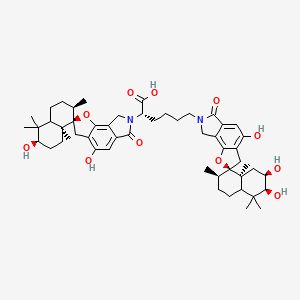
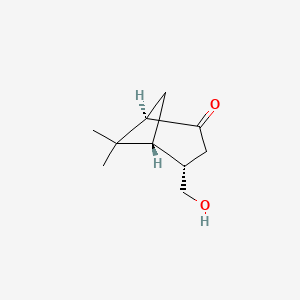
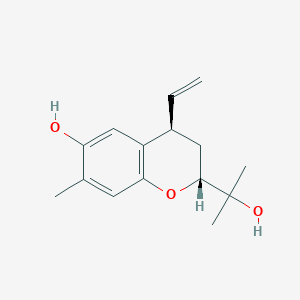
![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)
![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)